molecular formula C22H34N4O2 B5683058 N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide

N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide

Cat. No.: B5683058
M. Wt: 386.5 g/mol
InChI Key: XUJNSULEDMPJJZ-PZJWPPBQSA-N
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Description

N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a morpholine ring, a diazabicyclo nonane core, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: This is achieved through nucleophilic substitution reactions.

    Attachment of the Acetamide Group: This step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[(1S,5R)-6-[(3-piperidin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide
  • N,N-dimethyl-2-[(1S,5R)-6-[(3-pyrrolidin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide

Uniqueness

The uniqueness of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide lies in its specific structural features, such as the morpholine ring and the diazabicyclo nonane core, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-23(2)22(27)17-24-13-19-6-7-21(16-24)26(15-19)14-18-4-3-5-20(12-18)25-8-10-28-11-9-25/h3-5,12,19,21H,6-11,13-17H2,1-2H3/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNSULEDMPJJZ-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CC2CCC(C1)N(C2)CC3=CC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1C[C@@H]2CC[C@H](C1)N(C2)CC3=CC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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